Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate
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Overview
Description
Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl chloroacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield the corresponding pyrazoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Pyrazole oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or resistance to degradation
Mechanism of Action
The mechanism of action of Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
1-Phenethyl-3-(3-(trifluoromethyl)phenyl)thiourea: Exhibits high gibberellin-like activity.
Various pyrazole derivatives: Similar in structure but may differ in the nature and position of substituents, leading to variations in their chemical and biological properties.
Uniqueness
Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate is unique due to the presence of both the trifluoromethyl group and the ethyl ester group, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds .
Biological Activity
Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate is a synthetic compound belonging to the pyrazole family, characterized by its unique molecular structure, which includes a pyrazole ring with trifluoromethyl and phenyl substituents. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and agrochemicals.
- Molecular Formula : C₉H₁₁F₃N₂O
- Molecular Weight : 300.29 g/mol
- Structure : The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and therapeutic efficacy.
Biological Activities
This compound exhibits a range of biological activities, which include:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Antiviral Properties : Its structure suggests potential antiviral activity, although specific studies are needed to confirm this.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
- Anticancer Activity : Research indicates that pyrazole derivatives show promise in cancer treatment. This compound may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit lactate dehydrogenase (LDH), which is crucial for cancer cell metabolism. Inhibiting LDH can lead to reduced lactate production and hinder tumor growth .
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation, differentiation, and apoptosis, which are critical for cancer progression .
- Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity of the compound, potentially enhancing its interaction with biological membranes and targets .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, including this compound:
Properties
Molecular Formula |
C15H15F3N2O2 |
---|---|
Molecular Weight |
312.29 g/mol |
IUPAC Name |
ethyl 2-[5-methyl-3-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C15H15F3N2O2/c1-3-22-14(21)9-20-10(2)7-13(19-20)11-5-4-6-12(8-11)15(16,17)18/h4-8H,3,9H2,1-2H3 |
InChI Key |
OPCJAMZZXPUCTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C2=CC(=CC=C2)C(F)(F)F)C |
Origin of Product |
United States |
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